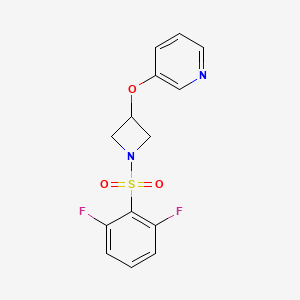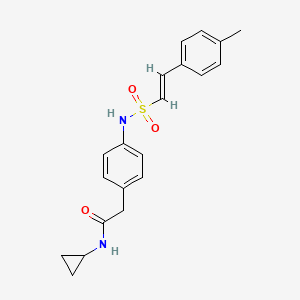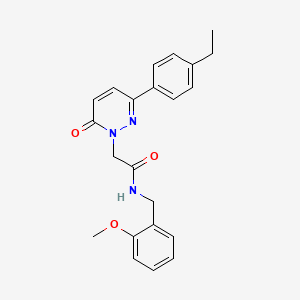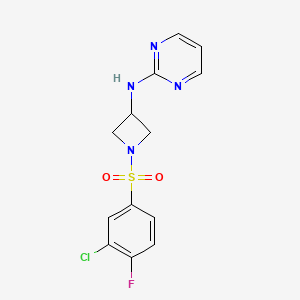![molecular formula C20H18ClN3O2S B2422999 3-[(2-氯苯基)甲基]-7-(吡咯烷-1-羰基)-2-亚磺酰基-1H-喹唑啉-4-酮 CAS No. 422273-48-1](/img/structure/B2422999.png)
3-[(2-氯苯基)甲基]-7-(吡咯烷-1-羰基)-2-亚磺酰基-1H-喹唑啉-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-chlorophenyl)methyl]-7-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C20H18ClN3O2S and its molecular weight is 399.89. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-chlorophenyl)methyl]-7-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-chlorophenyl)methyl]-7-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗惊厥活性
Oprea1_841625 衍生物的合成揭示了其作为抗惊厥剂的潜力。在急性癫痫模型中,这些化合物使用以下测试进行评估:
镇痛活性
鉴于抗惊厥药和神经性疼痛管理药物之间存在重叠,研究人员调查了 Oprea1_841625 衍生物的镇痛活性。具体而言,化合物 6 和 19 在甲醛模型中进行了测试,用于评估强直性疼痛。 这些有希望的化合物表现出缓解疼痛的潜力 .
作用机制
对于化合物 6,活性最强的衍生物,其可能的作用机制涉及与神经元电压敏感钠通道(位点 2)和 L 型钙通道的相互作用。 这种双通道效应有助于其抗惊厥特性 .
受体亲和力
化合物 6 和 19 对各种受体的亲和力进行了评估:
安全性概况
化合物 6 和 19 均未表现出明显的细胞毒性作用,使其成为进一步研究的有希望的候选者 .
其他潜在应用
虽然主要关注点在于抗惊厥和镇痛特性,但 Oprea1_841625 衍生物可能还有其他应用。 进一步的研究可以探索其在其他环境中的作用,例如神经保护或相关治疗领域 .
属性
IUPAC Name |
3-[(2-chlorophenyl)methyl]-7-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c21-16-6-2-1-5-14(16)12-24-19(26)15-8-7-13(11-17(15)22-20(24)27)18(25)23-9-3-4-10-23/h1-2,5-8,11H,3-4,9-10,12H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAGYQUNZCRIKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
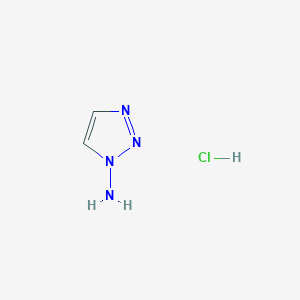
![2-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]pyridine-3-carbonitrile](/img/structure/B2422918.png)
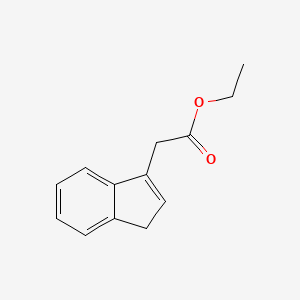
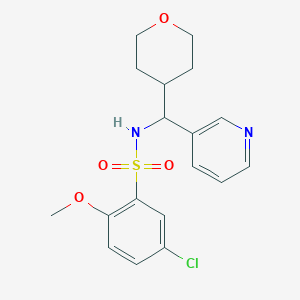
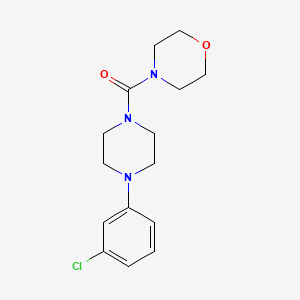
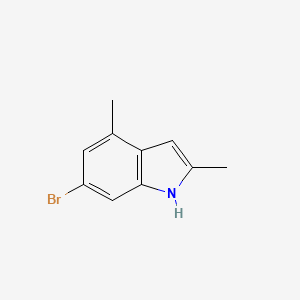
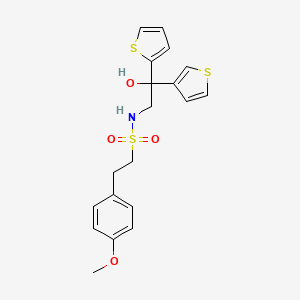
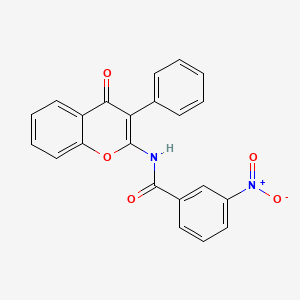

![3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2422932.png)
